molecular formula C26H36O5 B14168789 Acetylbufalin CAS No. 4029-66-7

Acetylbufalin

Cat. No.: B14168789
CAS No.: 4029-66-7
M. Wt: 428.6 g/mol
InChI Key: QJSUIZPLMNMZDM-UHFFFAOYSA-N
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Description

Acetylbufalin is a novel prodrug of bufalin, designed to offer higher anti-tumor efficiency and lower toxicity than its parent compound. It is a potent and effective inhibitor of the CDK9/STAT3 signaling pathway, making it a critical tool for oncology research, particularly in the study of non-small-cell lung cancer (NSCLC). Research demonstrates that this compound directly binds to CDK9, impairing its complex formation with STAT3. This action leads to the downregulation of phosphorylated STAT3 and its transcribed oncogenic target genes, including Cyclin B1, CDC2, MCL-1, Survivin, VEGF, and BCL2. Concurrently, it upregulates pro-apoptotic factors such as BAX and increases caspase-3 activity. Validated in both xenograft and patient-derived xenograft (PDX) models, this compound significantly inhibits tumor growth, positioning it as a promising candidate for investigating therapeutic strategies against NSCLC and other cancers. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O5/c1-16(27)31-19-8-11-24(2)18(14-19)5-6-22-21(24)9-12-25(3)20(10-13-26(22,25)29)17-4-7-23(28)30-15-17/h4,7,15,18-22,29H,5-6,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSUIZPLMNMZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311961
Record name Acetylbufalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4029-66-7
Record name Acetylbufalin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetylbufalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nanoparticle-Based Formulation Strategies

To further enhance acetylbufalin’s therapeutic potential, advanced drug delivery systems have been developed. Source describes a nanoparticle (NP) platform for this compound delivery, addressing its low water solubility and toxicity.

Preparation of Fe₃O₄@PDA-PEG-cRGD/Acetylbufalin NPs

The synthesis involves three stages:

  • Core Formation : Magnetic Fe₃O₄ nanoparticles are synthesized via co-precipitation.
  • Surface Functionalization : Polydopamine (PDA) coating is applied through oxidative self-polymerization of dopamine under alkaline conditions (pH 8.5).
  • Drug Loading : this compound is adsorbed onto the PDA surface via π–π stacking interactions by mixing a methanol solution of this compound (5 mg/mL) with Fe₃O₄@PDA-PEG-cRGD NPs (1 mg/mL).

The final NPs exhibit a core–shell structure with an average diameter of 260.4 ± 3.5 nm and a zeta potential of −23.8 ± 1.6 mV.

Table 2: Nanoparticle Characterization Data
Parameter Value
Drug Loading Efficiency 1.1%
Encapsulation Efficiency 89.7%
Cumulative Drug Release 90.61 ± 1.38% (pH 5.0, 72 h)
Photothermal Conversion 38.2% (808 nm laser)

Analytical Validation of Synthesis

Spectroscopic Confirmation

Fourier-transform infrared spectroscopy (FTIR) verifies successful acetylation by detecting the C=O stretch of the acetyl group at 1,740 cm⁻¹. Nuclear magnetic resonance (¹H NMR) further confirms the presence of acetyl protons at δ 2.1–2.3 ppm.

High-Throughput Proteomic Analysis

Source utilized a proteome microarray assay to validate this compound’s mechanism of action, demonstrating direct binding to cyclin-dependent kinase 9 (CDK9) with a dissociation constant ($$ K_d $$) of 12.3 nM. Molecular docking simulations revealed hydrogen bonding interactions between this compound’s acetyl group and CDK9’s Lys48 residue.

Scientific Research Applications

Acetyl-bufalin, a bufalin prodrug, is under investigation for its potential therapeutic applications, particularly in cancer treatment. Research indicates that it functions as an effective inhibitor of the CDK9/STAT3 pathway, which is implicated in various oncogenic processes .

Scientific Basis

CDK9/STAT3 Pathway Inhibition
Cyclin-dependent kinase 9 (CDK9) is identified as a key transcriptional regulator and a potential therapeutic target in cancer treatment . Acetyl-bufalin directly binds to CDK9, impairing the complex formation of CDK9 and STAT3, and reducing the expression of P-STAT3 . This inhibition leads to the downregulation of target genes such as cyclin B1, CDC2, MCL-1, Survivin, VEGF, and BCL2, while upregulating the expression of BAX and caspase-3 activity .

Antitumor Activity
Acetyl-bufalin has demonstrated antitumor activity in non-small-cell lung cancer (NSCLC) cells, xenograft models, and patient-derived xenograft (PDX) models . The compound impedes various oncogenic processes in NSCLC by effectively inhibiting the CDK9/STAT3 pathway . In triple-negative breast cancer (TNBC) cells, acetyl-cinobufagin, a related compound, has shown promise as a STAT3 inhibitor . It prevents TNBC cells from migrating and proliferating and regulates the expression of apoptosis-associated proteins, increasing BAX expression while decreasing BCL2 expression .

Preclinical Studies

Non-Small-Cell Lung Cancer (NSCLC)
In preclinical studies, acetyl-bufalin has shown potent efficacy against NSCLC by inducing cell proliferation through CDK9 and STAT3 activation . It has been found to inhibit tumor growth in NSCLC xenograft and PDX models .

Triple-Negative Breast Cancer (TNBC)
Acetyl-cinobufagin has demonstrated the ability to suppress triple-negative breast cancer by preventing cancer cell migration and proliferation and by controlling the production of proteins necessary for migration . In vivo studies using human xenograft models have shown a significant reduction in tumor growth and volume in animals treated with acetyl-cinobufagin, with no discernible difference in body weight or cytotoxicity observed .

Safety and Pharmacokinetics

Acetyl-bufalin was designed and synthesized as a bufalin prodrug with the aim of achieving higher efficiency and lower toxicity compared to bufalin . An acute toxicity test and pharmacokinetics (PK) study were conducted to assess the safety and PK of acetyl-bufalin . Studies in rats have examined the pharmacokinetics of acetyl-bufalin, with blood samples collected at various time points after intravenous and intraperitoneal administration to determine its distribution and clearance .

Potential Clinical Applications

Q & A

Q. What experimental protocols are recommended for validating the identity and purity of newly synthesized Acetylbufalin?

To confirm the identity and purity of this compound, researchers should employ a combination of analytical techniques:

  • Chromatography : High-performance liquid chromatography (HPLC) or gas chromatography (GC) to assess purity .
  • Spectroscopy : Nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation .
  • Quantitative assays : Use standardized kits (e.g., phosphatidylcholine assay protocols) for functional validation, ensuring calibration with reference standards . For novel compounds, full experimental details (e.g., solvent systems, reaction conditions) must be documented in the main text or supplementary materials to ensure reproducibility .

Q. How can researchers design dose-response studies to evaluate this compound’s bioactivity in vitro?

  • Experimental design : Use a logarithmic dilution series (e.g., 0.1 nM–10 µM) to capture both efficacy and toxicity thresholds. Include positive/negative controls and triplicate measurements to minimize variability .
  • Endpoint selection : Combine viability assays (MTT/XTT) with pathway-specific markers (e.g., ELISA for protein quantification) .
  • Data normalization : Express results relative to controls and apply statistical tests (e.g., ANOVA with post-hoc analysis) to confirm significance .

Q. What are the best practices for synthesizing this compound with high yield and reproducibility?

  • Optimized reaction conditions : Report temperature, solvent system, catalyst, and reaction time. For example, acetylation of bufalin using acetic anhydride in pyridine at 60°C for 12 hours .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients .
  • Yield calculation : Include mass balance and purity-adjusted yields in supplementary data .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound across different studies?

  • Meta-analysis : Systematically compare experimental variables (e.g., cell lines, assay conditions) using tools like PRISMA guidelines .
  • Confounding factors : Control for batch-to-batch variability in compound synthesis, cell passage number, and assay sensitivity .
  • Mechanistic follow-up : Use RNA-seq or proteomics to identify upstream/downstream targets that may explain divergent results .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

  • Multi-omics integration : Combine transcriptomics, metabolomics, and phosphoproteomics to map signaling pathways .
  • In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for putative targets like Na+/K+-ATPase .
  • Genetic validation : CRISPR/Cas9 knockout of candidate targets to confirm functional relevance .

Q. How can researchers optimize in vivo models to study this compound’s pharmacokinetics and toxicity?

  • Species selection : Rodent models (e.g., Sprague-Dawley rats) for preliminary PK studies, with non-human primates for translational validation .
  • Dosing regimens : Use staggered dosing to assess cumulative toxicity and tissue distribution via LC-MS/MS .
  • Biomarker panels : Monitor liver/kidney function (ALT, creatinine) and cardiac biomarkers (troponin) .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • Outlier detection : Apply Grubbs’ test or ROUT method to exclude artifacts .
  • Reproducibility metrics : Include coefficient of variation (CV) for technical and biological replicates .

Q. How should researchers prioritize follow-up experiments when preliminary data on this compound’s efficacy are inconclusive?

  • Hypothesis refinement : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to narrow focus .
  • Exploratory screens : High-content imaging or phenotypic assays to identify unanticipated effects .
  • Collaborative validation : Partner with independent labs to replicate key findings .

Literature and Data Evaluation

Q. How can researchers systematically evaluate the reliability of published data on this compound?

  • Source critique : Prioritize peer-reviewed journals with rigorous experimental reporting (e.g., Beilstein Journal of Organic Chemistry) .
  • Data triangulation : Cross-validate findings using multiple databases (PubMed, Web of Science) and preprints (bioRxiv) .
  • Bias assessment : Apply tools like ROBIS (Risk of Bias in Systematic Reviews) to assess study quality .

Q. What frameworks are useful for identifying gaps in this compound research?

  • PICO framework : Define Population (e.g., cancer cell lines), Intervention (this compound dosage), Comparison (standard chemotherapeutics), Outcomes (apoptosis, metastasis) .
  • SWOT analysis : Map Strengths (e.g., potent cytotoxicity), Weaknesses (limited bioavailability), Opportunities (combination therapies), and Threats (toxicity) .

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